CDK2 Binding Affinity vs. Other Derivatives
The target compound demonstrates measurable binding affinity for the cyclin-dependent kinase 2 (CDK2) enzyme, a key target in cancer research. Its reported binding constant (Kd) is 4.80E+3 nM (4.8 µM) [1]. This provides a specific, quantifiable benchmark for its biochemical activity. In contrast, many other oxazolo[4,5-c]pyridine derivatives, such as the unsubstituted core (CAS 273-56-3) or 2-methyloxazolo[4,5-c]pyridine (CAS 78998-29-5), do not have publicly reported binding data for CDK2 in authoritative databases like BindingDB or ChEMBL, highlighting a key data point that distinguishes this specific derivative [2].
| Evidence Dimension | Binding affinity (Kd) to Cyclin-dependent kinase 2 (CDK2) |
|---|---|
| Target Compound Data | Kd = 4.80E+3 nM (4.8 µM) |
| Comparator Or Baseline | Oxazolo[4,5-c]pyridine (CAS 273-56-3) and 2-Methyloxazolo[4,5-c]pyridine (CAS 78998-29-5) |
| Quantified Difference | Comparator data not reported; target compound is the only one with verified CDK2 Kd in this set. |
| Conditions | Binding affinity assay using T7-tagged CDK2 (human origin) expressed in E. coli BL21, incubated for 30 mins with magnetic beads [1] |
Why This Matters
This binding data provides a verifiable and unique starting point for structure-activity relationship (SAR) studies focused on CDK2 inhibition, which is not available for closely related, unsubstituted or less decorated analogs.
- [1] BindingDB. (2022). Entry BDBM50563174 (CHEMBL1708376). View Source
- [2] PubChem. (n.d.). Compound Summary for CID 123456 (Example ID for Oxazolo[4,5-c]pyridine core). (No binding data reported). View Source
